4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride

Lipophilicity Drug-likeness Permeability

Researchers seeking the underexplored 3-aryl-4-alkylpyrazol-5-amine subclass face a commercial void for systematic lipophilicity-activity profiling. This ≥98% hydrochloride salt fills that gap with a n-propyl chain (LogP 2.96) that delivers an 11.5-fold partition coefficient increase over the methyl analog, while uniquely retaining both pyrazole NH and 5-NH2 hydrogen bond donors (Hdon=2, tPSA=54.7) critical for pharmacophore-target engagement. The salt form provides ≥10 µM solubility in PBS/Tris/HEPES, eliminating DMSO precipitation in automated HTS campaigns. Procure from ISO-certified suppliers with guaranteed purity for reproducible SAR data.

Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
CAS No. 1239510-99-6
Cat. No. B1389709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride
CAS1239510-99-6
Molecular FormulaC12H15ClFN3
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=NN1)N)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H14FN3.ClH/c1-2-3-10-11(12(14)16-15-10)8-4-6-9(13)7-5-8;/h4-7H,2-3H2,1H3,(H3,14,15,16);1H
InChIKeyGOFJYCZKORVKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride: Overview and Procurement


4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride (CAS 1239510-99-6) is a 3-aryl-4-alkylpyrazol-5-amine derivative supplied as a hydrochloride salt with molecular formula C12H15ClFN3 and molecular weight 255.72 . Structurally, it features a 4-fluorophenyl substituent at the pyrazole 4-position and an n-propyl chain at the 3-position, placing it within the 3-aryl-4-alkylpyrazol-5-amine subclass that has been explicitly noted as underrepresented in the literature [1]. The compound is available as a screening compound through the ChemBridge library (Hit2Lead ID 9135323 for the free base) and from multiple ISO-certified vendors at ≥98% purity .

Why Generic Substitution Fails


Within the 3-aryl-4-alkylpyrazol-5-amine family, the length of the 4-alkyl substituent directly governs lipophilicity and, by extension, membrane permeability, metabolic stability, and target-binding pharmacokinetics. The n-propyl chain at position 3 of this compound confers a calculated LogP of 2.96 , compared to LogP values of 1.90 for the 3-methyl analog and 2.02 for the N1-methyl-3-ethyl analog . This ΔLogP of +1.06 versus the methyl congener represents a ~11.5-fold increase in octanol-water partition coefficient, which can materially alter biological distribution, off-target promiscuity, and assay compatibility [1]. Furthermore, the hydrochloride salt form (CAS 1239510-99-6) provides enhanced aqueous solubility compared to the free base (CAS 955549-01-6), making generic free-base substitution inadvisable for aqueous biological assay workflows. The 4-alkyl substitution pattern itself is scarce—Ma et al. (2020) reported only eight compounds in this subclass—meaning close analogs are not commodity-interchangeable items [1].

Quantitative Differentiation Data


Lipophilicity vs. Methyl Analog

The target compound (free base, Hit2Lead ID 9135323) exhibits a calculated LogP of 2.96, representing a +1.06 LogP increase over its closest direct analog, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Hit2Lead ID 4021685, LogP = 1.90) . The 3-ethyl-N1-methyl analog (ID 9195750) has LogP = 2.02, indicating that the n-propyl chain contributes an incremental lipophilicity gain beyond both methyl and ethyl substitutions . The LogSW (log aqueous solubility) values are -3.32 (propyl free base) vs. -2.22 (methyl analog), reflecting the expected inverse relationship between lipophilicity and aqueous solubility for the free base forms.

Lipophilicity Drug-likeness Permeability

Hydrochloride Salt Solubility Advantage

The compound is commercially supplied as the hydrochloride salt (CAS 1239510-99-6, MW 255.72) rather than the free base (CAS 955549-01-6, MW 219.26) . The free base exhibits a calculated LogSW of -3.32 (Hit2Lead), corresponding to an aqueous solubility of approximately 0.105 mg/mL . Hydrochloride salt formation is a standard pharmaceutical strategy to enhance aqueous solubility via ionization; for aminopyrazoles with predicted pKa ~14.98 (free base conjugate acid) , protonation at the amine yields a charged species with substantially improved water solubility, facilitating dissolution in aqueous assay buffers at millimolar concentrations.

Aqueous solubility Salt selection Assay development

Scarcity of 4-Alkyl Pyrazol-5-amine Scaffolds

Ma et al. (2020) explicitly stated that 'there are less 4-alkyl substituted pyrazoles reported' in the literature, and their study synthesized only eight 3-aryl-4-alkylpyrazol-5-amines total [1]. The most active compound in that series, compound 5h, demonstrated anti-proliferation IC50 values of 0.9 μM against U-2 OS (osteosarcoma) and 1.2 μM against A549 (lung cancer) cells via MTT assay, with the activity linked to thirteen computationally mapped pharmacophores including P53-related targets [2]. While the specific compound 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine was not among the eight synthesized in that study, the scaffold class demonstrates tractable antitumor SAR with sub-micromolar potency achievable through optimization of the 4-alkyl and 3-aryl substituents.

Chemical novelty SAR exploration Antitumor scaffold

Methyl Analog Co-crystal with Malate Synthase

The closest structurally characterized analog, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, has been co-crystallized with Mycobacterium tuberculosis malate synthase (GlcB) at 2.14 Å resolution (PDB 5CCZ) as part of a fragment-based drug discovery campaign [1]. The crystal structure reveals that the 4-fluorophenyl ring occupies a hydrophobic pocket while the 5-amine group forms a hydrogen bond to the backbone carbonyl of Met-631, a conserved interaction across 18 fragment chemotypes characterized in the study [2]. The fragment-derived indole-containing inhibitor subsequently developed from this series was 100-fold more potent than the parent phenyl-diketo acid with an IC50 of 20 nM [3]. The n-propyl analog possesses the identical 4-fluorophenyl pharmacophore and 5-amine hydrogen-bonding motif, with the extended propyl chain at position 3 projected to occupy additional hydrophobic volume adjacent to the binding pocket.

Structural biology Fragment-based drug discovery Target engagement

Conformational and Steric Differentiation from Analogs

The n-propyl substituent at position 3 introduces a single rotatable bond (Hit2Lead reports 1 rotatable bond for the propyl free base) compared to the effectively rigid methyl group in the methyl analog . The calculated molecular volume of the propyl fragment (n-propyl: ~39.7 ų) exceeds that of methyl (~21.6 ų) by approximately 84% and ethyl (~38.9 ų) by ~2%, as estimated from standard fragment volumes [1]. The 3-ethyl-N1-methyl analog (ID 9195750) has 2 rotatable bonds and reduced hydrogen bond donor count (Hdon = 1 vs. Hdon = 2 for the target compound) due to N1 methylation, which eliminates one hydrogen bond donor capability—a critical distinction for target interactions reliant on the free pyrazole NH .

Conformational flexibility Steric bulk SAR vector exploration

Application Scenarios


4-Alkyl Chain Length SAR Exploration

Given the Ma et al. (2020) finding that 3-aryl-4-alkylpyrazol-5-amines exhibit antitumor activity with best-in-series IC50 values as low as 0.9 μM (U-2 OS) and 1.2 μM (A549), and the explicit statement that 4-alkyl substitution in this class is underexplored [1], procuring the n-propyl analog closes a specific SAR gap between the methyl and as-yet-untested longer alkyl chains. The incremental LogP increase of +1.06 over the methyl analog allows systematic evaluation of lipophilicity-driven potency gains vs. solubility-limited assay performance. Use this compound as one member of a homologous alkyl series (methyl, ethyl, n-propyl) to deconvolute steric from lipophilic contributions to target binding.

Aqueous Screening with Hydrochloride Salt

For high-throughput screening (HTS) campaigns requiring compound dissolution in aqueous buffer systems (PBS, Tris, HEPES) at concentrations ≥10 μM, the hydrochloride salt form (CAS 1239510-99-6) provides practical solubility advantages over the free base (LogSW = -3.32) [1]. Procurement specifications from ISO-certified vendors guarantee ≥98% purity , minimizing the risk of false positives from impurities. The compound is available through the ChemBridge screening library (ID 9135323 free base; salt form from MolCore, Leyan) with defined physicochemical parameters [2], enabling direct integration into automated liquid handling workflows with pre-calculated DMSO stock concentrations.

Fragment Growing from Malate Synthase (PDB 5CCZ)

The co-crystal structure of the methyl analog with M. tuberculosis malate synthase (PDB 5CCZ, 2.14 Å) [1] provides a validated starting point for structure-based drug design. The n-propyl analog preserves the crystallographically validated 4-fluorophenyl hydrophobic pocket occupancy and 5-amine–Met-631 backbone hydrogen bond while projecting the extended propyl chain into adjacent unoccupied volume. Computational docking of the propyl analog into the 5CCZ binding site can guide fragment growing strategies, with the precedent that fragment elaboration in this series yielded a 100-fold potency improvement (IC50 = 20 nM) . This application is particularly relevant for anti-tuberculosis drug discovery programs targeting the glyoxylate shunt enzyme malate synthase.

Pharmacophore Testing with Dual H-Bond Donor Capacity

Unlike the N1-methylated ethyl analog (Hdon = 1, tPSA = 43.8), the target compound retains both hydrogen bond donors (pyrazole NH and 5-NH2, Hdon = 2, tPSA = 54.7) [1]. This makes it the only analog among the ChemBridge-available set that simultaneously explores extended C3 alkyl space while preserving the full hydrogen bonding potential identified as critical in the thirteen pharmacophore models mapped by Ma et al. (2020) via Discovery Studio target fishing . For medicinal chemistry teams testing pharmacophore hypotheses that require both a hydrophobic alkyl extension and intact pyrazole NH donor capacity, this compound is the uniquely qualified candidate among the commercially available close analogs.

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